2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
This would typically involve providing the IUPAC name, molecular formula, and structure of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Synthesis and Biological Evaluation
Quinazolinone-based derivatives are synthesized using methods such as the S-arylation method and characterized through analytical techniques like NMR, Raman, and infrared spectroscopy. These compounds have been evaluated for cytotoxic activity against various human cancer cell lines including cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. They exhibit potent cytotoxic activity with IC50 values in the low micromolar range, comparable to standard drugs like docetaxel. Furthermore, they display inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating their potential as effective anti-cancer agents (Riadi et al., 2021).
Pharmacological Activities
Other quinazolinyl acetamides synthesized from anthranilic acid through multi-step processes have been investigated for analgesic, anti-inflammatory, and ulcerogenic index activities. Notably, certain derivatives showed potent analgesic and anti-inflammatory activities, demonstrating their potential in the development of new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Agents
New quinazolines synthesized and characterized for potential antimicrobial applications showed activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. This indicates their applicability in addressing microbial resistance and the development of new antimicrobial compounds (Desai, Shihora, Moradia, 2007).
Antitumor and Antimalarial Activities
Further research into the synthesis and characterization of quinazolinone derivatives explores their cytotoxic activity against cancer cell lines and potential antimalarial activities. These studies highlight the versatility of quinazolinone scaffolds in drug discovery, offering pathways to new treatments for chronic and infectious diseases (Nguyen et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve suggesting further studies to be done on the compound, such as testing its efficacy as a drug, or studying its behavior under different conditions.
properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2S/c1-3-26(4-2)12-13-27-19-11-6-5-10-18(19)21(25-22(27)29)30-15-20(28)24-17-9-7-8-16(23)14-17/h7-9,14H,3-6,10-13,15H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUBWNOSPCDSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide |
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